1,1-Diethoxy-2-isothiocyanatoethane
Overview
Description
1,1-Diethoxy-2-isothiocyanatoethane is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . The IUPAC name for this compound is 1,1-diethoxy-2-isothiocyanatoethane .
Molecular Structure Analysis
The InChI code for 1,1-Diethoxy-2-isothiocyanatoethane is1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3
. Unfortunately, the specific 3D structure or 2D Mol file for this compound is not available in the search results. Physical And Chemical Properties Analysis
1,1-Diethoxy-2-isothiocyanatoethane has a molecular weight of 175.25 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Scientific Research Applications
Diesel Engine Emission Improvement
1,1-Diethoxyethane, derived from bio-ethanol, shows promise as a diesel fuel additive for reducing pollutant emissions. Its production via an acid-catalyzed process and subsequent application in diesel engines led to a marked reduction in exhaust smoke, although it slightly increased fuel consumption due to the total oxygen content in the blend. The study highlights the additive's potential in improving environmental performance of diesel engines without significantly affecting gaseous pollutant emissions (Frusteri et al., 2007).
Efficient Synthesis Methods
Efficient synthesis of 1,1-Diethoxyethane via sequential reactions of ethanol has been achieved using silica-supported copper and H-Y zeolite catalysts. This method highlights a high yield production pathway from ethanol, showcasing the compound's versatility and applications in various fields, including as a green solvent or intermediate in organic synthesis (Xiaohui He & Haichao Liu, 2014).
Catalytic Valorization of Bioethanol
The conversion of ethanol into 1,1-diethoxyethane and other compounds over Cu-Mg-Al mixed oxide catalysts derived from LDH precursors has been studied, emphasizing the compound's role in the valorization of bioethanol. This research outlines the optimum conditions for yields and proposes a reaction scheme for the transformation, highlighting the negative effect of water on the process (Marcu et al., 2009).
Glucosinolate Hydrolysis
Research into glucosinolate hydrolysis, producing various isothiocyanates and nitriles, is of interest for both organic synthesis and biological activities. This work provides insights into isolating and purifying these hydrolysis products, contributing to the broader understanding and application of such compounds in scientific research (Vaughn & Berhow, 2004).
Modified Carbohydrates Synthesis
The synthesis of modified carbohydrates via conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, showcases the compound's utility in creating carbohydrate analogues. This research opens new avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science (Valdersnes et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of a d2-symmetric macrocyclic tetra-n-heterocyclic carbene ligand . This ligand was then ligated to iron (II) and used as a catalyst for aziridination .
Mode of Action
The compound 1,1-Diethoxy-2-isothiocyanatoethane interacts with its target by being added to (1S,2S)-(−)-1,2-diphenylethylenediamine in refluxing dry acetonitrile . This reaction is followed by the addition of 1 M HCl, leading to the formation of 1,1′-((1S,2S)-1,2-diphenylethane)bis(1,3-dihydro-2H-imidazole-2-thione), a key intermediate in the synthesis of the D2-symmetric macrocyclic tetra-N-heterocyclic carbene ligand .
Biochemical Pathways
The compound plays a crucial role in the synthesis of a catalyst used for aziridination . Aziridination is a significant process in organic synthesis due to the effective reactivity of aziridines, which are three-membered nitrogen-containing heterocycles .
Result of Action
Its role in the synthesis of a catalyst for aziridination suggests that it could have significant effects at the molecular level, particularly in the formation of aziridines .
Action Environment
The action of 1,1-Diethoxy-2-isothiocyanatoethane can be influenced by various environmental factors. For instance, the reaction with (1S,2S)-(−)-1,2-diphenylethylenediamine occurs in refluxing dry acetonitrile , indicating that the reaction environment’s temperature and solvent can significantly impact the compound’s efficacy and stability.
properties
IUPAC Name |
1,1-diethoxy-2-isothiocyanatoethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRRCJCXROIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=C=S)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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